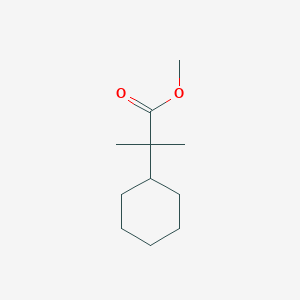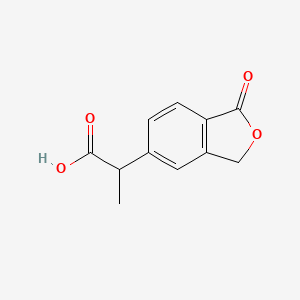
5-(2-aminoethyl)-2-propylPhenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-aminoethyl)-2-propylPhenol is an organic compound that features a phenol group substituted with a propyl group and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-2-propylPhenol typically involves the alkylation of phenol with propyl bromide, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The final product is usually purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
5-(2-aminoethyl)-2-propylPhenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
5-(2-aminoethyl)-2-propylPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-aminoethyl)-2-propylPhenol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the phenol group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-aminoethyl)phenol: Lacks the propyl group, resulting in different chemical properties and biological activities.
4-(2-aminoethyl)phenol: The aminoethyl group is positioned differently, affecting its reactivity and interactions with molecular targets.
5-(2-aminoethyl)-2-methylphenol: The methyl group instead of the propyl group alters its hydrophobicity and steric effects.
Uniqueness
5-(2-aminoethyl)-2-propylPhenol is unique due to the presence of both the propyl and aminoethyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
5-(2-aminoethyl)-2-propylphenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-10-5-4-9(6-7-12)8-11(10)13/h4-5,8,13H,2-3,6-7,12H2,1H3 |
InChIキー |
CBXQIFCKYAHQIB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(C=C1)CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)



![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)



